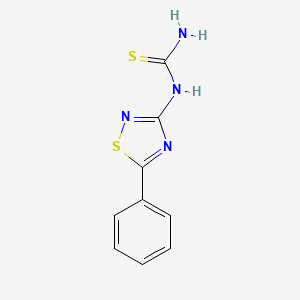

Thiourea, (5-phenyl-1,2,4-thiadiazol-3-yl)-

カタログ番号 B1243194

分子量: 236.3 g/mol

InChIキー: SYUDBTUGKORDCD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US06297384B1

Procedure details

3-[N′-(benzoyl)thioureido]-5-phenyl-1,2,4-thiadiazole (BzPTT; 1 kg, 2.94 moles) was placed in a 12-L reaction vessel. A solution of KOH (8.8 L; 3.0 M in water) was added with stirring. The reaction milieu (initially yellow) was heated to 60° C. for about 1 hour or until completion with vigorous stirring. Completion of the reaction was determined either by a color change, e.g., from yellow (BzPTT) to white (PTT), or by monitoring by NMR. Concentrated HCl (2.2 L) was added with stirring at 0-10° C. to lower the pH to about 2-3 by Litmus paper. Concentrated ammonium hydroxide (241 mL) was added to the reaction milieu to raise the pH to about 8, which is more than 4 pH units greater than the pKa of the benzoic acid. After cooling in an ice bath for 30 minutes, the PTT was isolated by filtration in a Büchner funnel over filter paper and dried at room temperature overnight until dryness. The yield of PTT was about 97.4% and the product was about 99.7% pure as determined by HPLC. The H1NMR and 13C NMR spectrum of the product was consistent with that of a reference sample. Mp (253-255° C.) and mass spectroscopy were also used to identify the product.

Name

3-[N′-(benzoyl)thioureido]-5-phenyl-1,2,4-thiadiazole

Quantity

1 kg

Type

reactant

Reaction Step One

[Compound]

Name

12-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C([NH:9][C:10](=[S:23])[NH:11][C:12]1[N:16]=[C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[S:14][N:13]=1)(=O)C1C=CC=CC=1.[OH-].[K+].Cl.[OH-].[NH4+].C(O)(=O)C1C=CC=CC=1>>[C:17]1([C:15]2[S:14][N:13]=[C:12]([NH:11][C:10]([NH2:9])=[S:23])[N:16]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

3-[N′-(benzoyl)thioureido]-5-phenyl-1,2,4-thiadiazole

|

|

Quantity

|

1 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)NC(NC1=NSC(=N1)C1=CC=CC=C1)=S

|

[Compound]

|

Name

|

12-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

8.8 L

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

2.2 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

241 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring at 0-10° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to raise the pH to about 8, which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling in an ice bath for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the PTT was isolated by filtration in a Büchner funnel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

over filter paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at room temperature overnight until dryness

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Mp (253-255° C.) and mass spectroscopy

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)C1=NC(=NS1)NC(=S)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |